Windaus Ketone Windaus Ketone Windaus Ketone is an impurity of vitamin D2, which is commonly used for the prevention and treatment of vitamin D deficiency and associated disease, and also used for hypoparathyroidism.
Brand Name: Vulcanchem
CAS No.: 55812-80-1
VCID: VC21338981
InChI: InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1
SMILES: CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Molecular Formula: C19H32O
Molecular Weight: 276.5 g/mol

Windaus Ketone

CAS No.: 55812-80-1

Cat. No.: VC21338981

Molecular Formula: C19H32O

Molecular Weight: 276.5 g/mol

* For research use only. Not for human or veterinary use.

Windaus Ketone - 55812-80-1

CAS No. 55812-80-1
Molecular Formula C19H32O
Molecular Weight 276.5 g/mol
IUPAC Name (1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Standard InChI InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1
Standard InChI Key VJIOBQLKFJUZJB-IBOOZMTFSA-N
Isomeric SMILES C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Canonical SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Appearance Clear Colourless to Pale Yellow Oil

Chemical Properties and Structure

Molecular Identity

Windaus Ketone possesses a specific molecular identity characterized by its unique chemical formula and physical properties as detailed in Table 1.

Table 1: Basic Properties of Windaus Ketone

PropertyValue
CAS Number55812-80-1
Molecular FormulaC19H32O
Molecular Weight276.5 g/mol
Physical AppearanceOil
IUPAC Name(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

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The compound features a complex structure with multiple stereogenic centers that contribute to its specific biological activity and utility in vitamin D chemistry. The molecular structure consists of a bicyclic framework with a ketone functional group at position 4 of the indane ring system .

Structural Identifiers

For precise chemical identification, Windaus Ketone is associated with several standardized structural codes and alternative nomenclature as listed in Table 2.

Table 2: Structural Identifiers for Windaus Ketone

Identifier TypeValue
Standard InChIInChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1
Standard InChIKeyVJIOBQLKFJUZJB-IBOOZMTFSA-N
Isomeric SMILESCC@H[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Alternative Names(1R,3aR,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one; 4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-, (1R,3aR,7aR)-

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Synthesis Pathways

Classical Synthesis Methods

The synthesis of Windaus Ketone typically involves multiple steps starting from specific bicyclic compounds. Traditional synthetic routes form part of broader pathways designed to create vitamin D-active compounds through carefully controlled chemical transformations. These classical methods often begin with sterol derivatives that undergo structural modifications to establish the characteristic framework of Windaus Ketone.

Modern Synthetic Approaches

Another efficient synthetic route begins from 1β-[(R)-2-hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindane, which undergoes a series of transformations to yield Windaus Ketone with the correct stereochemistry . This approach has proven valuable for producing bicyclic compounds suitable as intermediates for conversion into vitamin D-active products.

Key Intermediates and Reagents

A critical aspect of modern Windaus Ketone synthesis involves the preparation of specific Wittig reagents from commercially available starting materials . The ability to obtain pure Wittig reagents in multigram quantities has enabled clean and efficient reactions, significantly improving the scalability and reliability of Windaus Ketone synthesis . This advancement has made the compound more accessible for research and pharmaceutical applications.

Applications in Vitamin D Chemistry

Role in Vitamin D Synthesis

Windaus Ketone serves as a crucial intermediate in the synthesis of vitamin D derivatives, which are essential compounds for maintaining bone health and proper calcium metabolism in biological systems. The specific stereochemistry and functionality of Windaus Ketone make it particularly valuable for constructing the complex structures required in biologically active vitamin D compounds.

Synthesis of Vitamin D Analogs

The compound plays a fundamental role in creating various vitamin D analogs with potentially enhanced biological properties. Starting from Windaus Ketone or related intermediates, researchers have developed convergent synthetic routes through Wittig-Horner approaches to produce compounds with modified side chains . These modifications can significantly alter biological activity, potentially enhancing therapeutic properties while reducing unwanted effects.

Research Findings and Developments

Synthesis of Modified Derivatives

Recent research has focused on creating modified derivatives of Windaus Ketone with enhanced properties. For example, the synthesis of 25-hydroxy Windaus-Grundmann ketone represents an important development in this field . This modification potentially enhances the biological activity of resulting vitamin D analogs by introducing additional functionality at a key position.

Novel Structural Modifications

Innovative structural modifications utilizing Windaus Ketone as a precursor include:

  • Creation of nor-21,23,24,25,26,27-20(22)-yn-22-(3-hydroxyphenyl)-1,25(OH)₂D₃ and related analogs through convergent routes starting from Inhoffen-Lythgoe diol

  • Development of C-22-diyne analogs with C-17-methyl substitution using vinyl(pinacolo)boronate approaches

  • Synthesis of carborane-containing analogs where a carborane moiety replaces the 25-OH group, resulting in compounds with unique biological profiles

These modifications have led to compounds with potentially improved therapeutic properties, including enhanced receptor binding, reduced calcemic effects, and targeted biological activities.

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